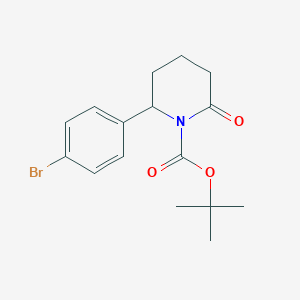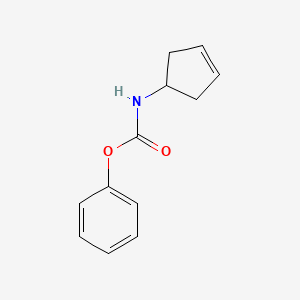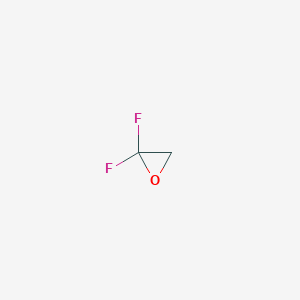
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with the following chemical structure:
C30H49NO7
This compound belongs to the class of piperidine derivatives and contains both ester and carboxylate functional groups. Its systematic name is (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester .
Vorbereitungsmethoden
The synthetic routes for 1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate involve multi-step processes. While specific methods may vary, here are the general steps:
-
Construction of the Piperidine Ring: : The piperidine ring can be synthesized using cyclization reactions. For example, a suitable precursor could undergo intramolecular cyclization to form the piperidine core.
-
Functional Group Installations: : The tert-butyl ester and fluoropiperidine functionalities are introduced through appropriate reactions. Protecting groups may be used to control regioselectivity during these steps.
-
Stereochemistry Control: : The stereochemistry at the 3-position (3S) is crucial. Chiral reagents or asymmetric synthesis methods are employed to achieve the desired stereochemistry.
-
Final Esterification: : The tert-butyl ester group is introduced using standard esterification conditions.
Analyse Chemischer Reaktionen
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution Reactions: The fluorine atom can participate in substitution reactions, such as nucleophilic fluorination or displacement reactions.
Common reagents and conditions depend on the specific transformation. Major products include the corresponding carboxylic acid, alcohol, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 4-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets, such as receptors or enzymes.
Industry: The compound could find use in fine chemicals synthesis or materials science.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could compare this compound with related piperidine derivatives, highlighting its distinct features.
Eigenschaften
Molekularformel |
C12H20FNO4 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl (3S)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
YUFJCQYJBJXLJH-YGPZHTELSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)

![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)



